molecular formula C10H14BrN3O B14916166 2-((5-Bromopyrimidin-2-yl)amino)-2-cyclopropylpropan-1-ol

2-((5-Bromopyrimidin-2-yl)amino)-2-cyclopropylpropan-1-ol

Cat. No.: B14916166
M. Wt: 272.14 g/mol
InChI Key: GEIBRXPQMMBRCX-UHFFFAOYSA-N
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Description

2-((5-Bromopyrimidin-2-yl)amino)-2-cyclopropylpropan-1-ol is a compound that features a bromopyrimidine moiety attached to a cyclopropylpropanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromopyrimidin-2-yl)amino)-2-cyclopropylpropan-1-ol typically involves the reaction of 5-bromopyrimidine with an appropriate cyclopropylpropanol derivative. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Suzuki-Miyaura coupling reaction, utilizing continuous flow reactors to enhance efficiency and yield. The use of safer and more environmentally friendly reagents is also a focus in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromopyrimidin-2-yl)amino)-2-cyclopropylpropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((5-Bromopyrimidin-2-yl)amino)-2-cyclopropylpropan-1-ol involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can affect various cellular pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-Bromopyrimidin-2-yl)amino)-2-cyclopropylpropan-1-ol is unique due to its combination of a bromopyrimidine moiety with a cyclopropylpropanol structure. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C10H14BrN3O

Molecular Weight

272.14 g/mol

IUPAC Name

2-[(5-bromopyrimidin-2-yl)amino]-2-cyclopropylpropan-1-ol

InChI

InChI=1S/C10H14BrN3O/c1-10(6-15,7-2-3-7)14-9-12-4-8(11)5-13-9/h4-5,7,15H,2-3,6H2,1H3,(H,12,13,14)

InChI Key

GEIBRXPQMMBRCX-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1CC1)NC2=NC=C(C=N2)Br

Origin of Product

United States

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